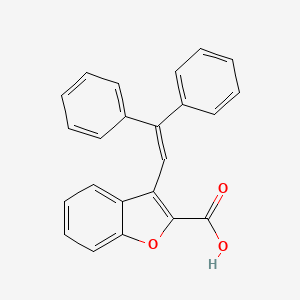
3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid is an organic compound that features a benzofuran ring substituted with a carboxylic acid group and a diphenylethenyl group
Preparation Methods
The synthesis of 3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid typically involves several steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Diphenylethenyl Group: The diphenylethenyl group can be introduced via a Wittig reaction or a similar olefination process.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2,2-Diphenylethenyl)-1-benzofuran-2-carboxylic acid can be compared with similar compounds such as:
Indole Derivatives: These compounds also contain a fused ring system and have diverse biological activities.
Cinnamic Acid Derivatives: These compounds share the carboxylic acid functional group and have significant antimicrobial properties.
Triazole Derivatives: These compounds contain nitrogen atoms in their ring structure and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
63405-25-4 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2,2-diphenylethenyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C23H16O3/c24-23(25)22-20(18-13-7-8-14-21(18)26-22)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H,(H,24,25) |
InChI Key |
IBJMSNMTJMKNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

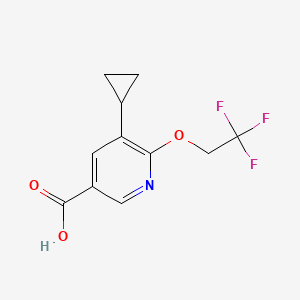
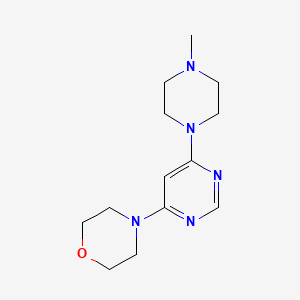
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
![2-[(2,5-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B13933679.png)
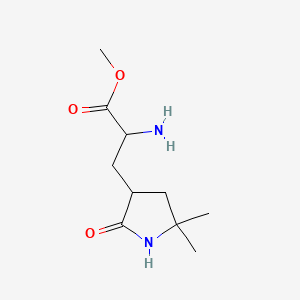

![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)

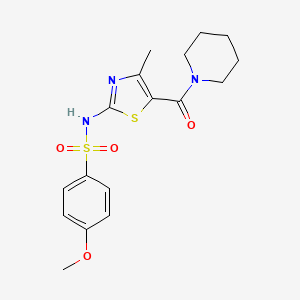
![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
